2-Chloro-N-(2,4-dimethylthiophen-3-YL)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a chloroacetamide core substituted with a 2,4-dimethylthiophen-3-yl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
-
Formation of the Chloroacetamide Core: : The starting material, chloroacetyl chloride, is reacted with an amine to form the chloroacetamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Substitution with 2,4-Dimethylthiophen-3-yl Group: : The chloroacetamide core is then subjected to a substitution reaction with 2,4-dimethylthiophen-3-ylamine. This step often requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
-
Addition of Furan-2-ylmethyl Group: : Finally, the intermediate product is reacted with furan-2-ylmethylamine to yield the target compound. This step can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furan epoxides, respectively.
Reduction: Reduction reactions can target the chloroacetamide group, converting it to an amine or alcohol derivative.
Substitution: The chloro group in the chloroacetamide core can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and may be catalyzed by bases such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones, and furan epoxides.
Reduction: Amines and alcohols.
Substitution: Various substituted amides, thiols, and ethers.
Scientific Research Applications
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is explored for its potential use in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide depends on its specific application:
Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: In organic synthesis, the compound’s reactivity is governed by the electronic properties of its functional groups, enabling selective transformations.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its chloroacetamide core with both a thiophene and a furan ring
Properties
CAS No. |
87685-43-6 |
---|---|
Molecular Formula |
C13H14ClNO2S |
Molecular Weight |
283.77 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H14ClNO2S/c1-9-8-18-10(2)13(9)15(12(16)6-14)7-11-4-3-5-17-11/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
ZOLOOJIOCSJDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1N(CC2=CC=CO2)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.